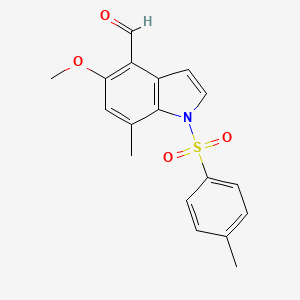
5-methoxy-7-methyl-1-(4-methylbenzenesulfonyl)-1H-indole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-7-methyl-1-(4-methylbenzenesulfonyl)-1H-indole-4-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are a class of heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-7-methyl-1-(4-methylbenzenesulfonyl)-1H-indole-4-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methyl iodide and methanol in the presence of a base.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
5-methoxy-7-methyl-1-(4-methylbenzenesulfonyl)-1H-indole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: 5-methoxy-7-methyl-1-(4-methylbenzenesulfonyl)-1H-indole-4-carboxylic acid
Reduction: 5-methoxy-7-methyl-1-(4-methylbenzenesulfonyl)-1H-indole-4-methanol
Substitution: Various substituted indole derivatives
科学研究应用
5-methoxy-7-methyl-1-(4-methylbenzenesulfonyl)-1H-indole-4-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Biological Studies: It can be used as a probe to study the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 5-methoxy-7-methyl-1-(4-methylbenzenesulfonyl)-1H-indole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
- 5-methoxy-1H-indole-4-carbaldehyde
- 7-methyl-1H-indole-4-carbaldehyde
- 1-(4-methylbenzenesulfonyl)-1H-indole-4-carbaldehyde
Uniqueness
5-methoxy-7-methyl-1-(4-methylbenzenesulfonyl)-1H-indole-4-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy, methyl, and sulfonyl groups can influence its solubility, stability, and interactions with biological targets, making it distinct from other indole derivatives.
属性
分子式 |
C18H17NO4S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
5-methoxy-7-methyl-1-(4-methylphenyl)sulfonylindole-4-carbaldehyde |
InChI |
InChI=1S/C18H17NO4S/c1-12-4-6-14(7-5-12)24(21,22)19-9-8-15-16(11-20)17(23-3)10-13(2)18(15)19/h4-11H,1-3H3 |
InChI 键 |
ICLIVBHZZNISMO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=CC(=C3C=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL](/img/structure/B13530260.png)
![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13530261.png)
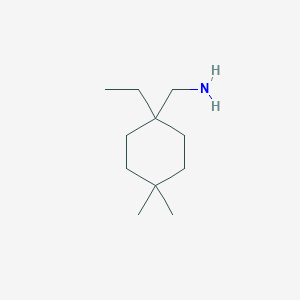
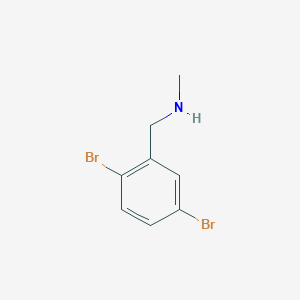

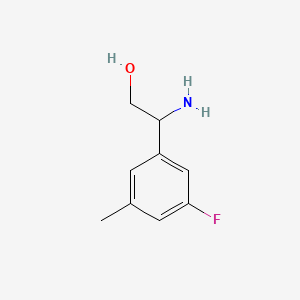

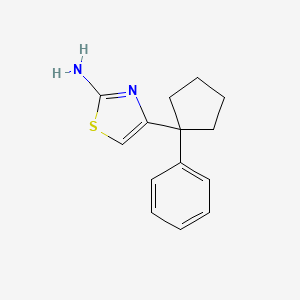
![2-methoxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B13530292.png)
